(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol
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Overview
Description
(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C9H13IN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclopentylamine with 4-iodo-3-pyrazolecarboxaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to a hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of (1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)ketone
Reduction: Formation of (1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methane
Substitution: Formation of (1-Cyclopentyl-4-azido-1H-pyrazol-3-yl)methanol or (1-Cyclopentyl-4-cyano-1H-pyrazol-3-yl)methanol
Scientific Research Applications
(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopentyl-4-chloro-1H-pyrazol-3-yl)methanol
- (1-Cyclopentyl-4-bromo-1H-pyrazol-3-yl)methanol
- (1-Cyclopentyl-4-fluoro-1H-pyrazol-3-yl)methanol
Uniqueness
(1-Cyclopentyl-4-iodo-1H-pyrazol-3-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(1-cyclopentyl-4-iodopyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWAKHYGXRDVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)CO)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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